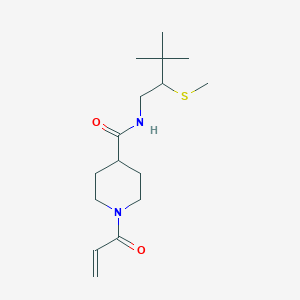![molecular formula C16H16F3NO B2584586 N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide CAS No. 2411314-56-0](/img/structure/B2584586.png)
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentyl group and a but-2-ynamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Trifluoromethylphenyl Intermediate: The trifluoromethyl group is introduced to the phenyl ring through a radical trifluoromethylation reaction.
Cyclopentylation: The trifluoromethylphenyl intermediate is then reacted with a cyclopentyl halide under basic conditions to form the cyclopentylated product.
But-2-ynamide Formation: The final step involves the coupling of the cyclopentylated intermediate with a but-2-ynamide precursor using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ynamide moiety to an amine or alkane, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alkanes.
Wissenschaftliche Forschungsanwendungen
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Wirkmechanismus
The mechanism by which N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ynamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: This compound shares the trifluoromethylphenyl moiety but differs in the presence of a cyano group and a methacrylamide moiety.
N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide: Similar in structure but with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide is unique due to its specific combination of a trifluoromethylphenyl group with a cyclopentyl and but-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-2-4-15(21)20-14-6-3-5-13(14)11-7-9-12(10-8-11)16(17,18)19/h7-10,13-14H,3,5-6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFBBOJBVRRGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC1C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethyl-3-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2584503.png)
![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

![N-[(3R,4R)-4-Hydroxyoxan-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2584514.png)
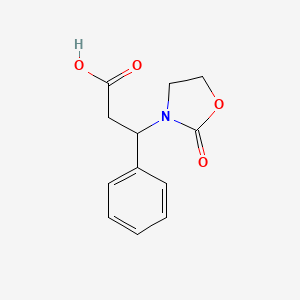
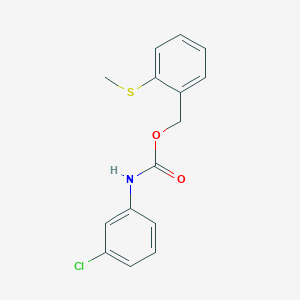
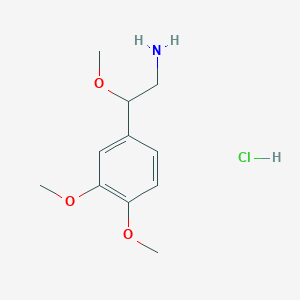
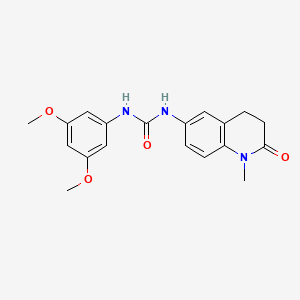
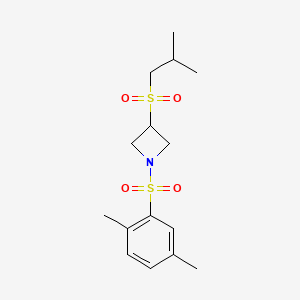
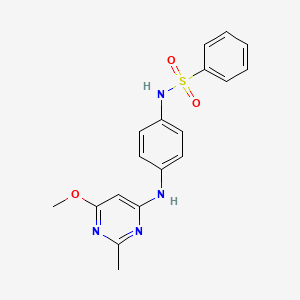
![2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2584523.png)
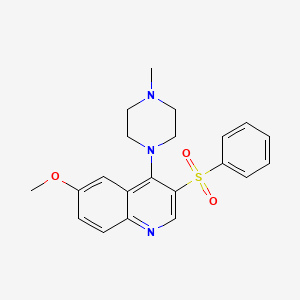
![(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2584525.png)
